Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, a nitro group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 1-(2-methylphenyl)-4-amino-1H-pyrazole-3-carboxylic acid.
Hydrolysis: 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-phenyl-4-nitro-1H-pyrazole-3-carboxylate
- Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
- Ethyl 1-(2-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-(2-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C13H13N3O4 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12-11(16(18)19)8-15(14-12)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 |
InChI Key |
AGZDAMOCUXLZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=CC=C2C |
Origin of Product |
United States |
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